molecular formula C12H15N3 B13533453 1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine

1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine

Cat. No.: B13533453
M. Wt: 201.27 g/mol
InChI Key: BPAJFOFAWLKURX-UHFFFAOYSA-N
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Description

1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine typically involves the reaction of 2,6-dimethylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized imidazole compounds.

Scientific Research Applications

1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-2-amine
  • 1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-5-amine
  • 1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-3-amine

Uniqueness

1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]imidazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-10(2)11(9)6-15-7-12(13)14-8-15/h3-5,7-8H,6,13H2,1-2H3

InChI Key

BPAJFOFAWLKURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2C=C(N=C2)N

Origin of Product

United States

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